molecular formula C17H25NO5S B1511210 (R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate CAS No. 330797-71-2

(R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B1511210
CAS No.: 330797-71-2
M. Wt: 355.5 g/mol
InChI Key: WPYAOABDDALQSO-CQSZACIVSA-N
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Description

(R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of interest in organic synthesis and pharmaceutical research. The compound features a tosyloxy (tosylate) group, which serves as an excellent leaving group, making it a versatile intermediate for nucleophilic substitution reactions . This functional group allows researchers to readily introduce new substituents, facilitating the synthesis of more complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group safeguards the pyrrolidine nitrogen, providing stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions when needed . This combination of a protected amine and an activated hydroxyl group makes this enantiomerically pure compound a valuable building block for constructing active pharmaceutical ingredients (APIs), ligands for catalysis, and other biologically active compounds. The product is offered with guaranteed high purity and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3R)-3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYAOABDDALQSO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744444
Record name tert-Butyl (3R)-3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330797-71-2
Record name tert-Butyl (3R)-3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Development

(R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to new pharmaceuticals targeting different biological pathways.

Chiral Synthesis

The compound is utilized in asymmetric synthesis due to its chiral nature. It can be employed as a chiral auxiliary or reagent, facilitating the production of enantiomerically enriched compounds, which are crucial in drug development.

Catalysis

Research has indicated that derivatives of this compound can act as catalysts in various organic reactions, including nucleophilic substitutions and coupling reactions. This application enhances the efficiency and selectivity of synthetic pathways in organic chemistry.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing antiviral agents. The compound was pivotal in forming key intermediates that exhibited significant antiviral activity against specific viral strains.

Case Study 2: Chiral Drug Development

In another research project, this compound was utilized to develop chiral drugs aimed at treating neurological disorders. The ability to modify the tosyl group allowed researchers to explore various pharmacophores, leading to compounds with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In protease research, it acts as an inhibitor by binding to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Derivatives

a) tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-11-4)
  • Structure : Differs by replacing the tosyloxy group with a 5-bromo-3-methoxy-pyridin-2-yloxy moiety.
  • Molecular Weight : 387.27 g/mol (vs. ~395 g/mol estimated for the target compound).
  • Applications : Used in cross-coupling reactions for heterocyclic drug discovery.
  • Price : $400/g (1g scale), reflecting its utility in specialized syntheses .
b) (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate (Ref: 10-F785031)
  • Key Difference : Tosyloxymethyl group at the 2-position instead of 3.
  • Implications : Altered steric and electronic properties may affect reactivity in nucleophilic substitutions or coupling reactions .
c) (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 139986-03-1)
  • Structure : Lacks the methyl group in the tosyloxy substituent (direct 3-tosyloxy vs. 3-((tosyloxy)methyl)).
  • Purity : ≥95% (ACE Biolabs), suggesting high synthetic accessibility.
  • Price : Available in 25–50 mg quantities (pricing upon inquiry) .

Piperidine and Heterocyclic Analogs

a) tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (CAS 166815-96-9)
  • Similarity Score : 0.87 (structural similarity due to tert-butyl carbamate and tosyloxymethyl groups).
  • Key Difference : Piperidine ring (6-membered) vs. pyrrolidine (5-membered), influencing conformational flexibility and target binding .
b) (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Structure : Bicyclic pyrrolidine-pyridine system with fluorinated and hydroxymethyl substituents.
  • Applications : Demonstrates the role of fluorinated analogs in enhancing metabolic stability .

Price and Availability Trends

Compound Name CAS Number Molecular Weight (g/mol) Price (USD/g) Key Substituent
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 1186311-10-3 483.14 400 (1g) Bromo-iodo pyridine
(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate 139986-03-1 ~325 Inquiry-based 3-Tosyloxy
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate 166815-96-9 ~339 N/A Piperidine scaffold

Note: Prices reflect 2017–2024 data; current market rates may vary .

Biological Activity

(R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate, with the CAS number 139986-03-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16_{16}H23_{23}NO5_5S
  • Molecular Weight : 341.42 g/mol
  • Storage Conditions : Sealed in dry conditions at 2-8°C

The compound exhibits various biological activities through multiple mechanisms:

  • Cholinesterase Inhibition : Similar to other pyrrolidine derivatives, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.
  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine can induce apoptosis in cancer cells, potentially through modulation of cell signaling pathways associated with cell survival and proliferation.

Biological Activity Overview

Activity TypeDescription
Cholinesterase Inhibition Inhibits AChE, leading to increased levels of acetylcholine in synapses.
Anticancer Properties Induces apoptosis and inhibits tumor growth in specific cancer models.
Neuroprotective Effects Potentially protects neurons from degeneration through cholinergic modulation.

Cholinesterase Inhibition

A study demonstrated that compounds similar to this compound effectively inhibited AChE activity in vitro. This inhibition was quantified using IC50_{50} values, showing a significant correlation between structural modifications and inhibitory potency .

Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted that certain pyrrolidine derivatives exhibited cytotoxic effects against various cancer cell lines. Specifically, one study found that a structurally related compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . The mechanism involved the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.

Neuroprotective Effects

In an animal model study, a pyrrolidine derivative similar to this compound was shown to provide neuroprotection against oxidative stress-induced neuronal death. This effect was attributed to its ability to modulate cholinergic signaling pathways .

Preparation Methods

General Synthetic Strategy

The predominant synthetic route to (R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves the tosylation of the corresponding (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The reaction typically proceeds via nucleophilic substitution of the hydroxyl group with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base and catalyst under controlled temperature conditions.

Typical Reaction:

$$
\text{(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate} + \text{TsCl} \xrightarrow[\text{0–5°C}]{\text{Et}_3\text{N}, \text{DMAP}, \text{DCM}} \text{(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate}
$$

  • Reagents: p-Toluenesulfonyl chloride, triethylamine (base), 4-dimethylaminopyridine (DMAP, catalyst)
  • Solvent: Anhydrous dichloromethane (DCM)
  • Temperature: 0–5 °C to minimize side reactions and hydrolysis
  • Purification: Column chromatography (e.g., ethanol/chloroform 1:8) or recrystallization

This method ensures high stereochemical integrity and yields typically ranging from 64% to 93%, depending on reaction optimization.

Industrial Scale Preparation

Industrial synthesis follows the same fundamental route but optimizes parameters for scale-up:

  • Use of industrial-grade reagents and solvents
  • Larger reaction vessels with precise temperature control
  • Enhanced stirring and inert atmosphere (argon or nitrogen) to prevent moisture and oxygen interference
  • Purification via recrystallization or preparative chromatography to achieve pharmaceutical-grade purity

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Triethylamine (1.2 eq) Neutralizes HCl formed, promotes tosylation
Catalyst DMAP (10–20 mol%) Accelerates reaction by activating TsCl
Solvent Anhydrous dichloromethane Polar aprotic, prevents solvolysis
Temperature 0–5 °C Controls rate, reduces side reactions
Reaction Time 2–6 hours Monitored by TLC or HPLC
Workup Quench with ice-cold water, extraction with ethyl acetate Removes impurities and residual reagents
Purification Column chromatography or recrystallization Ensures high purity and stereochemical integrity

Mechanistic Insights

The tosylation proceeds via nucleophilic attack of the hydroxyl oxygen on the sulfur atom of TsCl, facilitated by the base scavenging the released HCl. DMAP acts as a nucleophilic catalyst, forming a reactive intermediate that enhances the electrophilicity of TsCl.

The stereochemistry at the 3-position is retained throughout the reaction, as the tosylation occurs at the oxygen without affecting the chiral center directly.

Alternative and Advanced Synthetic Approaches

  • Protecting Group Strategies: In some syntheses, the nitrogen of pyrrolidine is first protected with a tert-butyl carbamate (Boc) group to prevent side reactions during tosylation.
  • Enantioselective Synthesis: Starting from enantiopure (R)-3-hydroxypyrrolidine derivatives ensures the chirality of the final product.
  • Cross-Coupling Reactions: The tosyloxy group can serve as a leaving group in palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 3-position.

Characterization and Quality Control

Key analytical techniques used to confirm the structure and purity include:

Technique Purpose Typical Data/Observations
Nuclear Magnetic Resonance (NMR) Confirm chemical structure and stereochemistry $$^{1}H$$ NMR: tert-butyl protons at δ ~1.4 ppm; aromatic tosyl protons at δ ~7.7 ppm; $$^{13}C$$ NMR confirms carbamate and tosyl carbons
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak [M+H]$$^+$$ at m/z 356.45
High Performance Liquid Chromatography (HPLC) Purity and enantiomeric excess Chiral HPLC distinguishes enantiomers, purity >95%
Infrared Spectroscopy (IR) Functional group identification Characteristic carbamate C=O stretch (~1700 cm$$^{-1}$$), sulfonyl S=O stretches (~1350 and 1170 cm$$^{-1}$$)

Summary Table of Preparation Methods

Step Method/Conditions Outcome/Yield Notes
Starting material (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate Chiral alcohol precursor Prepared via known methods or purchased
Tosylation TsCl, Et$$_3$$N, DMAP, DCM, 0–5 °C, 2–6 h 64–93% yield High stereochemical retention
Workup and purification Quench with water, extract with EtOAc, chromatography Pure product Confirmed by NMR, HPLC, MS
Scale-up considerations Industrial-grade reagents, inert atmosphere, temperature control Consistent high purity Optimized for batch production

Research Findings and Notes

  • The tosylation reaction is highly selective and efficient under mild conditions, preserving the chiral integrity of the pyrrolidine ring.
  • DMAP catalyst loading and temperature control critically influence yield and purity.
  • The tosyloxy group provides a versatile handle for further nucleophilic substitutions, reductions, or cross-coupling reactions, making this compound valuable in medicinal chemistry.
  • Stability studies emphasize the need for moisture-free and inert storage to maintain compound integrity.
  • Advanced analytical methods such as X-ray crystallography and vibrational circular dichroism can be employed to confirm absolute stereochemistry when necessary.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
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(R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

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